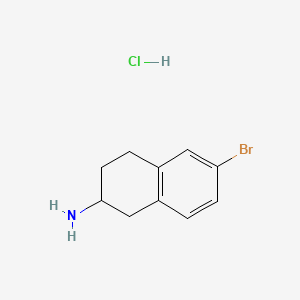

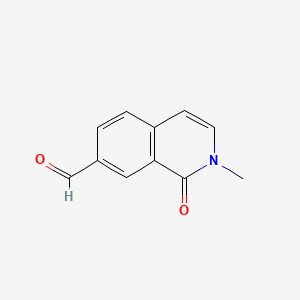

![molecular formula C16H13FO4 B595418 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid CAS No. 1334500-13-8](/img/structure/B595418.png)

3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

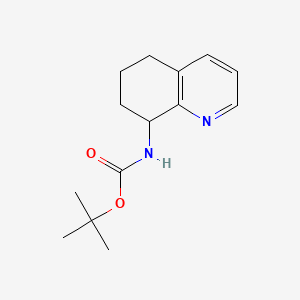

“3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid” is a chemical compound with the CAS Number: 1334500-13-8 and a linear formula of C16H13FO4 . It has a molecular weight of 288.28 . This compound is used in various applications and research .

Molecular Structure Analysis

The IUPAC name for this compound is [3’-fluoro-5’-(methoxycarbonyl)[1,1’-biphenyl]-3-yl]acetic acid . The InChI code is 1S/C16H13FO4/c1-21-16(20)13-7-12(8-14(17)9-13)11-4-2-3-10(5-11)6-15(18)19/h2-5,7-9H,6H2,1H3,(H,18,19) .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

The chemical synthesis of complex aromatic compounds, including those related to 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid, underlines a significant area of research. Such compounds are pivotal in the development of new methodologies for the synthesis of fluorinated biphenyl systems, which are crucial for pharmaceuticals and advanced material sciences. A practical synthesis approach for related compounds emphasizes the innovation in cross-coupling reactions, showcasing the importance of fluorine in enhancing chemical reactions and stability in novel compounds (Qiu et al., 2009).

Biological Implications

In the realm of biological applications, compounds structurally akin to 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid are examined for their potential therapeutic uses. The biological properties of certain sepsis-associated low molecular aromatic compounds, including phenylacetic acids, have been analyzed for their bacteriostatic and bactericidal properties, as well as their role in the biosynthesis by clinically significant bacterial species. This research avenue provides a foundation for exploring the therapeutic strategies based on the regulation of microbial metabolites within the human body, potentially opening doors to novel treatments for microbial infections (Beloborodova et al., 2013).

Pharmacological Effects

The pharmacological landscape is enriched by the exploration of the effects of structurally similar compounds on human health. The antioxidant, anti-inflammatory, and antimicrobial properties of phenolic compounds, including cinnamic acid derivatives, underscore the vast potential of these compounds in combating oxidative stress and related diseases. Studies on chlorogenic acid, a phenolic acid similar in structure to 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid, reveal its broad spectrum of biological activities, hinting at the potential for compounds with similar structural features to be used in therapeutic applications (Naveed et al., 2018).

Material Science Applications

In material science, the incorporation of fluorinated compounds into polymers and other materials presents a novel approach to enhancing material properties. Research into the application of fluorinated amino acids in protein design suggests that fluorination can significantly increase the stability and functionality of proteins and materials. This approach indicates that compounds like 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid could find applications in the design of new materials with improved chemical and thermal stability, opening new avenues for research in material sciences (Buer & Marsh, 2012).

Wirkmechanismus

Mode of Action

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many biochemical pathways, particularly those involving the formation of carbon–carbon bonds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C .

Eigenschaften

IUPAC Name |

2-[3-(3-fluoro-5-methoxycarbonylphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO4/c1-21-16(20)13-7-12(8-14(17)9-13)11-4-2-3-10(5-11)6-15(18)19/h2-5,7-9H,6H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOCVUACDVZVFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716609 |

Source

|

| Record name | [3'-Fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334500-13-8 |

Source

|

| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-fluoro-5′-(methoxycarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3'-Fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)

![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)